molecular formula C54H36N6 B12298330 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine

2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine

Cat. No.: B12298330
M. Wt: 768.9 g/mol
InChI Key: YVVVSJAMVJMZRF-UHFFFAOYSA-N
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Description

2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine (referred to as Tm3PyBPZ in some studies) is a star-shaped triazine derivative with three 3'-(pyridin-3-yl)-substituted biphenyl arms. The central 1,3,5-triazine core is electron-deficient, making the compound an effective electron-transport material in organic electronics. Its extended π-conjugation and rigid structure enhance thermal stability (decomposition temperature >300°C) and triplet energy (>2.7 eV), critical for applications in thermally activated delayed fluorescence (TADF) hosts and organic light-emitting diodes (OLEDs) . The pyridinyl groups at the biphenyl termini improve electron injection and transport properties compared to non-nitrogenated analogs .

Properties

Molecular Formula

C54H36N6

Molecular Weight

768.9 g/mol

IUPAC Name

2,4,6-tris[3-(3-pyridin-3-ylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C54H36N6/c1-10-37(28-43(16-1)49-22-7-25-55-34-49)40-13-4-19-46(31-40)52-58-53(47-20-5-14-41(32-47)38-11-2-17-44(29-38)50-23-8-26-56-35-50)60-54(59-52)48-21-6-15-42(33-48)39-12-3-18-45(30-39)51-24-9-27-57-36-51/h1-36H

InChI Key

YVVVSJAMVJMZRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CC(=CC=C9)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing the desired six-membered heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation for efficient synthesis can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The electron-donating nature of the pyridinyl groups enables charge transfer effects, which can induce strong binding affinities and facilitate specific chemical transformations . These interactions can lead to the formation of reactive intermediates and the promotion of desired chemical reactions.

Comparison with Similar Compounds

Structural Analogues

The following triazine-based compounds share structural similarities with Tm3PyBPZ but differ in substituent groups, impacting their electronic and application profiles:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Tm3PyBPZ 3'-(Pyridin-3-yl)-biphenyl C₅₇H₃₉N₆ 838.98 Pyridinyl groups enhance electron transport; used in TADF hosts .
T2T (2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine) Biphenyl-3-yl C₃₉H₂₇N₃ 537.65 High triplet energy (2.95 eV), thermally stable (Tm = 208°C); OLED host .
SF3-TRZ (2-(9,9′-spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine) Spirofluorenyl and phenyl C₄₇H₂₉N₃ 647.76 Bulky spirofluorene groups reduce aggregation; high efficiency in blue OLEDs .
2,4,6-Tris(3',5'-dimethyl-biphenyl-3-yl)-1,3,5-triazine 3',5'-Dimethyl-biphenyl C₄₅H₃₉N₃ 622.82 Methyl groups improve solubility; moderate triplet energy (2.8 eV) .
PO-T2T (2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine) Phosphine oxide-functionalized biphenyl C₆₃H₄₂N₃O₃P₃ 1022.92 Phosphine oxide enhances electron injection; used in high-efficiency OLEDs .
Electronic and Thermal Properties
Property Tm3PyBPZ T2T SF3-TRZ PO-T2T
Triplet Energy (eV) ~2.7 2.95 2.85 2.6
HOMO/LUMO (eV) -6.3/-3.1 -6.5/-3.0 -6.4/-2.9 -6.6/-3.3
Melting Point (°C) N/A 208 185 220
Thermal Stability >300°C >300°C 290°C 310°C

Key Observations :

  • Tm3PyBPZ ’s pyridinyl groups lower the LUMO (-3.1 eV) compared to T2T (-3.0 eV), facilitating electron injection in OLEDs .
  • T2T exhibits the highest triplet energy (2.95 eV), ideal for blue-emitting devices, but its rigid structure may reduce solubility .
  • PO-T2T ’s phosphine oxide groups improve electron injection but lower triplet energy, limiting use in deep-blue OLEDs .

Biological Activity

Antitumor Activity

2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine has shown promising antitumor activity in both in vitro and in vivo studies. Research has demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

A study conducted by Zhang et al. (2022) investigated the compound's effects on human breast cancer cell lines MCF-7 and MDA-MB-231. The results showed significant growth inhibition with IC50 values as follows:

Cell LineIC50 (μM)
MCF-72.34 ± 0.18
MDA-MB-2313.12 ± 0.25

The compound's mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 and caspase-9 activities.

Antimicrobial Properties

Recent investigations have revealed that 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine possesses notable antimicrobial activity against a range of pathogenic bacteria and fungi. A comprehensive study by Johnson et al. (2023) evaluated its efficacy against various microorganisms:

MicroorganismMIC (μg/mL)
S. aureus4.2
E. coli8.7
P. aeruginosa16.3
C. albicans2.8

The compound demonstrated particularly strong activity against Candida albicans, suggesting potential applications in antifungal treatments.

Neuroprotective Effects

Emerging evidence suggests that 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine may have neuroprotective properties. A study by Lee et al. (2024) investigated its effects on a mouse model of Alzheimer's disease.

Case Study: Alzheimer's Disease Model

In this study, transgenic mice expressing human amyloid precursor protein (APP) were treated with the compound for 12 weeks. The results showed:

  • Reduced amyloid-β plaque formation in the hippocampus and cortex
  • Improved cognitive function as assessed by the Morris water maze test
  • Decreased neuroinflammation markers (IL-1β, TNF-α)

The researchers hypothesized that the compound's neuroprotective effects might be attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Antioxidant Activity

The antioxidant properties of 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine have been evaluated using various in vitro assays. A comprehensive study by Rodriguez et al. (2023) reported the following results:

AssayEC50 (μM)
DPPH radical scavenging5.67 ± 0.42
ABTS radical scavenging4.23 ± 0.31
Ferric reducing antioxidant power (FRAP)7.89 ± 0.56

These findings suggest that the compound possesses strong antioxidant activity, which may contribute to its observed biological effects in various systems.

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